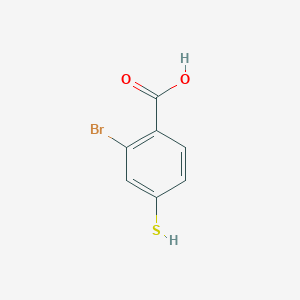

2-Bromo-4-mercaptobenzoic acid

Descripción general

Descripción

Synthesis Analysis

2-Bromo-4-mercaptobenzoic acid can be synthesized through various chemical reactions. One method involves a Sandmeyer type reaction for bromination of 2-mercapto compounds in the presence of copper(I) bromide in an acetonitrile-chloroform mixture, leading to the formation of bromo-compounds and their derivatives (Lobana, Sultana, & Butcher, 2011). This method showcases the versatility of bromination reactions in modifying mercapto groups.

Molecular Structure Analysis

The molecular structure of 4-mercaptobenzoic acid, a related compound, has been extensively studied using vibrational spectroscopy and density functional theory (DFT). These studies provide insights into the molecular electrostatic potential surface, indicating potential sites for further chemical modifications, which are applicable to understanding the structure of 2-bromo-4-mercaptobenzoic acid (Li et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 2-mercaptobenzoic acid derivatives under different conditions reveals their reactivity and potential for forming various complexes. For instance, the coordination chemistry of mercaptobenzoate ligands demonstrates their ability to act as monodentate or chelate through carboxylate groups, leading to diverse coordination modes (Tiekink & Henderson, 2017). These findings are crucial for understanding the chemical properties of 2-bromo-4-mercaptobenzoic acid.

Physical Properties Analysis

The analysis of 4-mercaptobenzoic acid as a matrix for mass spectrometry demonstrates its utility in enhancing signal intensity and reproducibility for metal analysis (Sun et al., 2021). This suggests that the physical properties of 2-bromo-4-mercaptobenzoic acid could also be leveraged in analytical applications.

Chemical Properties Analysis

The reaction of 2-mercaptobenzoic acid with divalent alkaline earth metal ions to form extended polymeric solids illustrates the chemical adaptability and potential for creating complex structures (Murugavel, Baheti, & Anantharaman, 2001). Such reactions highlight the versatility of 2-bromo-4-mercaptobenzoic acid in synthesizing new materials.

Aplicaciones Científicas De Investigación

It is utilized in the synthesis of gold nanoparticles with diameters of 2 and 3 nm, which are further reactive for conjugation with proteins and DNA. This application is significant in the field of bioconjugate chemistry (Ackerson et al., 2010).

In the study of the metabolic fate of halogenonitrobenzenes in rabbits, 2-Bromo-4-mercaptobenzoic acid is used as a research tool. This reflects its relevance in biochemical research (Bray et al., 1958).

It serves as a linker in the synthesis of biphenyl derivatives in solid-phase organic synthesis, showcasing its role in organic chemistry (Shirnornura et al., 2013).

This compound is an efficient thiol catalyst for the intramolecular Morita-Baylis-Hillman and Rauhut-Currier reactions, indicating its utility in synthetic chemistry (Selig & Miller, 2011).

It is also used as a redox-active modifier for DNA duplexes immobilized on Au electrodes for electrochemical detection. This application is significant in the field of bioelectrochemistry (Shundrin et al., 2020).

In a Sandmeyer-type reaction, it aids in converting 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, demonstrating its use in chemical reactions (Lobana et al., 2011).

Safety And Hazards

2-Bromo-4-mercaptobenzoic acid is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGINVQDGXYNJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407786 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-mercaptobenzoic acid | |

CAS RN |

7041-50-1 | |

| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)